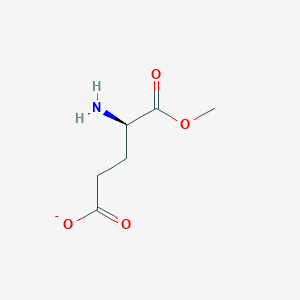![molecular formula C17H11NO8 B14120541 4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid CAS No. 108766-27-4](/img/structure/B14120541.png)
4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aristolochic acids are a group of naturally occurring compounds found in plants of the Aristolochiaceae family, including Aristolochia and Asarum species . These compounds are known for their potent nephrotoxic and carcinogenic properties . Aristolochic acid VIA (Reference Grade) is a high-purity form of aristolochic acid used primarily for research purposes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of aristolochic acid involves the extraction from natural sources or chemical synthesis. One method involves the use of copper-mediated magnetic molecularly imprinted polymer (mMIP) for the specific capture of aristolochic acid I . The preparation includes copper (II) as a binding pivot, (3-aminopropyl) triethoxysilane as a functional monomer, and Fe3O4 as a core, using a one-step sol-gel method .
Industrial Production Methods: Industrial production of aristolochic acid typically involves large-scale extraction from Aristolochia plants. The process includes the use of advanced extraction techniques such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) to achieve high purity and yield .
化学反应分析
Types of Reactions: Aristolochic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of aristolochic acid, such as aristolactams and other related compounds .
科学研究应用
Aristolochic acid is extensively used in scientific research due to its unique properties:
作用机制
Aristolochic acid exerts its effects through several molecular mechanisms:
Nephrotoxicity: It forms DNA adducts that lead to mutations and nephrotoxicity.
Carcinogenicity: It induces oxidative stress and activates signaling pathways such as NF-κB and STAT3, contributing to inflammation and apoptosis.
Molecular Targets: Targets include DNA, various enzymes, and organic anion transporters involved in its bioactivation and toxicity.
相似化合物的比较
Aristolochic Acid I (AAI): The most abundant and nephrotoxic form of aristolochic acid.
Aristolochic Acid II (AAII): Structurally similar to AAI but lacks the O-methoxy group at the 8-position.
Aristolactams: Derivatives of aristolochic acids formed through reduction reactions.
Uniqueness: Aristolochic acid VIA (Reference Grade) is unique due to its high purity and specific use in research applications, providing reliable and consistent results for scientific studies.
属性
CAS 编号 |
108766-27-4 |
|---|---|
分子式 |
C17H11NO8 |
分子量 |
357.3 g/mol |
IUPAC 名称 |
4-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C17H11NO8/c1-24-10-4-2-3-7-8(10)5-9(18(22)23)12-11(7)15-16(26-6-25-15)14(19)13(12)17(20)21/h2-5,19H,6H2,1H3,(H,20,21) |
InChI 键 |
ZLAYZZFNRRNYGF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=C(C4=C3OCO4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14120461.png)

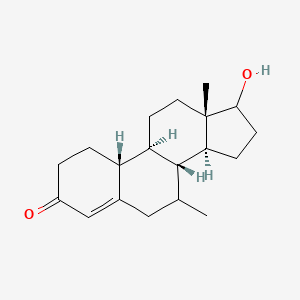

![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14120507.png)
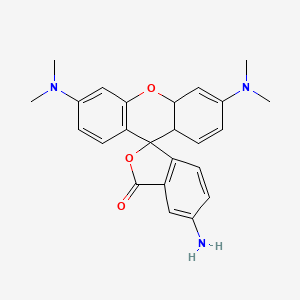
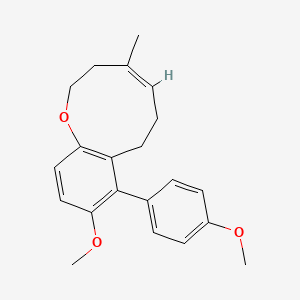
amine](/img/structure/B14120526.png)
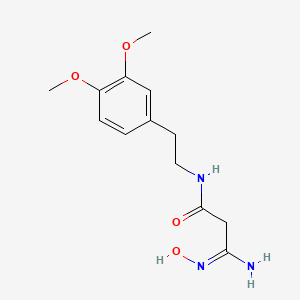
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14120548.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)
